CID 78063596
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78063596” is a chemical substance registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78063596 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The industrial production process may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards .
Analyse Chemischer Reaktionen
Types of Reactions: CID 78063596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties .
Wissenschaftliche Forschungsanwendungen
CID 78063596 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, it has potential therapeutic applications, while in industry, it can be used in the development of new materials and technologies .
Wirkmechanismus
The mechanism of action of CID 78063596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78063596 include those with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which allows for the comparison of molecular structures and properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it particularly suitable for certain applications. This uniqueness can be attributed to its specific molecular structure and the functional groups it contains .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, coupled with its ability to undergo a wide range of reactions, make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C5H4Cl2SSi |
---|---|
Molekulargewicht |
195.14 g/mol |
InChI |
InChI=1S/C5H4Cl2SSi/c6-5(7)9-4-2-1-3-8-4/h1-3,5H |
InChI-Schlüssel |
DNRXWKDKUCJLRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.